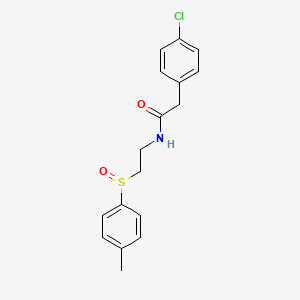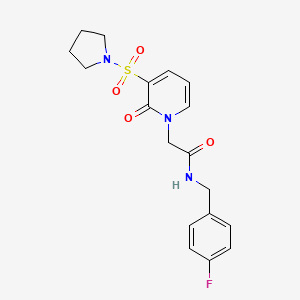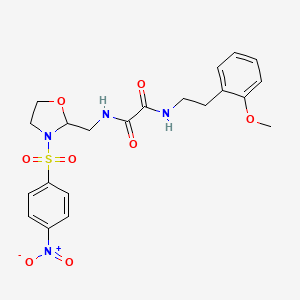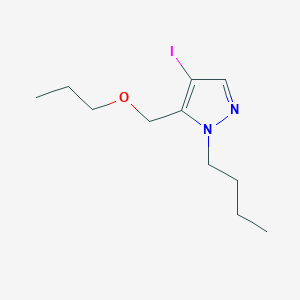![molecular formula C23H19N3O3S B2427068 N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-3-苯氧基苯甲酰胺 CAS No. 864858-97-9](/img/structure/B2427068.png)
N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-3-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . This compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . The exact molecular structure analysis of this compound is not available in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. Unfortunately, the exact chemical reactions for this specific compound are not available in the retrieved papers .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide:
Anticancer Research
This compound has shown potential as an anticancer agent. Its structure allows it to interact with tubulin, inhibiting microtubule polymerization, which is crucial for cell division. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a promising candidate for developing new cancer therapies .
Antitubulin Agents
The compound’s ability to inhibit tubulin polymerization also makes it a valuable antitubulin agent. This property is particularly useful in the development of drugs that target rapidly dividing cells, such as those found in tumors. Research has highlighted its effectiveness in disrupting the cell cycle and inducing cell death in cancer cells .
Antiproliferative Activities
Research has shown that this compound exhibits significant antiproliferative activities against various cancer cell lines, including L1210, CEM, and HeLa. Its ability to inhibit cell growth at micromolar concentrations suggests its potential as a potent antiproliferative agent .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for the synthesis of various heterocyclic compounds. Its cyano and acetyl groups facilitate reactions with bidentate reagents, leading to the formation of diverse heterocyclic structures. This versatility makes it valuable in organic synthesis and medicinal chemistry .
Development of Chemotherapeutic Agents
Due to its structural features and biological activities, this compound is being explored for the development of new chemotherapeutic agents. Its ability to form novel heterocyclic moieties through cyanoacetylation reactions is particularly beneficial in creating compounds with enhanced therapeutic properties .
Biological Evaluation Studies
The compound is frequently used in biological evaluation studies to assess its efficacy and safety as a potential therapeutic agent. These studies involve testing its effects on various biological systems, including its cytotoxicity, mechanism of action, and potential side effects .
Drug Design and Development
In drug design and development, this compound is utilized to create new molecules with improved pharmacological profiles. Its unique structure allows for modifications that can enhance its activity, selectivity, and bioavailability, making it a valuable scaffold in medicinal chemistry .
Apoptosis Induction
The compound’s ability to induce apoptosis in cancer cells is a key area of research. By triggering programmed cell death, it helps eliminate cancerous cells without affecting normal cells, offering a targeted approach to cancer treatment .
作用机制
属性
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15(27)26-11-10-19-20(13-24)23(30-21(19)14-26)25-22(28)16-6-5-9-18(12-16)29-17-7-3-2-4-8-17/h2-9,12H,10-11,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNBVGWBSNYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2426985.png)
![4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2426988.png)
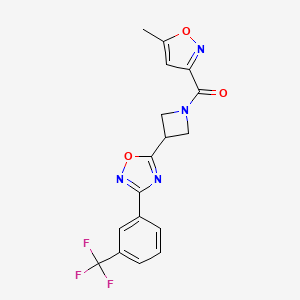
![N-benzyl-2-(3-(2-(2-chlorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2426993.png)

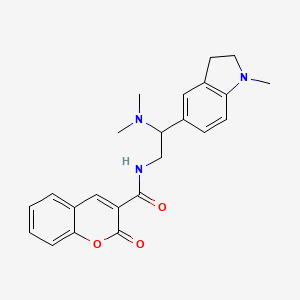
![2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B2426998.png)
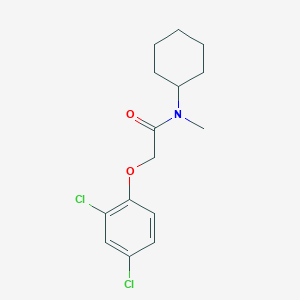
![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)
![(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2427001.png)
